[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid
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Overview
Description
[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid is a boronic acid derivative with the molecular formula C7H8BFO3 . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(2-Fluoro-3-methoxyphenyl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds with syn-selectivity .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in aqueous or alcoholic solvents.
Major Products Formed
Oxidation: 2-Fluoro-3-methoxyphenol.
Reduction: 2-Fluoro-3-methoxytoluene.
Substitution: Biaryl compounds.
Scientific Research Applications
[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: As a biochemical reagent for studying enzyme inhibition and protein interactions.
Medicine: In the development of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase.
Industry: In the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2-Fluoro-3-methoxyphenyl)methyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the presence of a base, which helps to activate the boronic acid for transmetalation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid is unique due to the presence of both a fluorine and a methoxy group on the phenyl ring. This combination of substituents can influence the electronic properties of the compound, making it particularly useful in specific synthetic applications where electronic effects are important .
Properties
Molecular Formula |
C8H10BFO3 |
---|---|
Molecular Weight |
183.97 g/mol |
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methylboronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-13-7-4-2-3-6(8(7)10)5-9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
GKXFJXLOPARNSF-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C(=CC=C1)OC)F)(O)O |
Origin of Product |
United States |
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